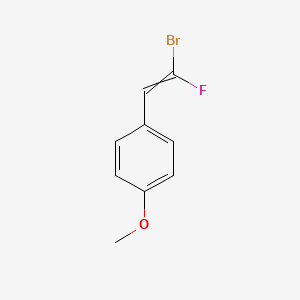
Acetic acid;cyclopenta-1,3-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;cyclopenta-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclopenta-1,3-diene-1,3-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopenta-1,3-diene-1,3-diol typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction yields 1,3-cyclopentanedione, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;cyclopenta-1,3-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl groups in the cyclopenta-1,3-diene-1,3-diol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopentadienes.
Scientific Research Applications
Acetic acid;cyclopenta-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of acetic acid;cyclopenta-1,3-diene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with similar structural features but lacking the acetic acid moiety.
1,3-Cyclopentanedione: Another related compound that shares the cyclopentane ring structure but differs in functional groups.
Uniqueness
Acetic acid;cyclopenta-1,3-diene-1,3-diol is unique due to the presence of both acetic acid and cyclopenta-1,3-diene-1,3-diol moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Properties
CAS No. |
138196-38-0 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
acetic acid;cyclopenta-1,3-diene-1,3-diol |
InChI |
InChI=1S/C5H6O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1,3,6-7H,2H2;2*1H3,(H,3,4) |
InChI Key |
NPUKJUNDNJGNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C=C(C=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

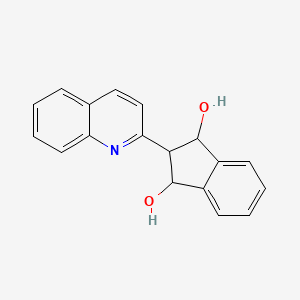
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
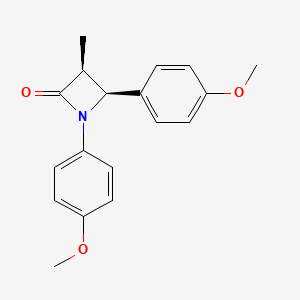
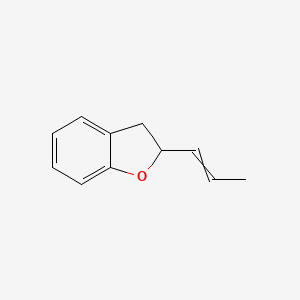
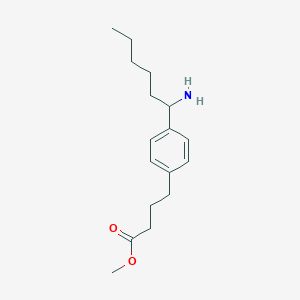
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
